ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE
Description
ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Properties
IUPAC Name |
ethyl 4-[[2-(4-methylpiperidin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-22-17(21)14-4-6-15(7-5-14)18-16(20)12-19-10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKKZNAEXNYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Acetylation: The piperidine ring is then acetylated to introduce the acetamido group.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
ETHYL 4-[2-(3-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE: Another similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Biological Activity
Ethyl 4-[2-(4-methylpiperidin-1-yl)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure consists of a benzoate moiety linked to a piperidine derivative, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, and its structure can be represented as follows:
This compound features:
- A benzoate group which may enhance lipophilicity and facilitate membrane permeability.
- A piperidine ring , which is often associated with neuropharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Receptors : The piperidine moiety can interact with neurotransmitter receptors, potentially influencing neurotransmission pathways.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
Therapeutic Potential
Recent studies have indicated that compounds similar to this compound show promise in several therapeutic areas:
- Alzheimer's Disease : Compounds with piperidine structures have been shown to inhibit AChE and butyrylcholinesterase (BuChE), suggesting potential use in treating cognitive decline .
- Cancer Therapy : Some derivatives exhibit cytotoxicity against cancer cell lines, indicating a potential role in oncology .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar piperidine derivatives in a hypoxic model. The results demonstrated that these compounds could reduce neuronal apoptosis, suggesting their utility in neuroprotection .
Case Study 2: Anticancer Activity
In vitro studies showed that the compound exhibited significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutics in some cases. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
